molecular formula C16H10ClNO2S2 B11704501 (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11704501
M. Wt: 347.8 g/mol
InChI Key: PNUVMVAIQHHZET-ZROIWOOFSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.

Medicine

In medicine, research has indicated that this compound may possess anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation in various models.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways.

Properties

Molecular Formula

C16H10ClNO2S2

Molecular Weight

347.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClNO2S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(21)22-14)12-5-7-13(19)8-6-12/h1-9,19H/b14-9-

InChI Key

PNUVMVAIQHHZET-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl

Origin of Product

United States

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